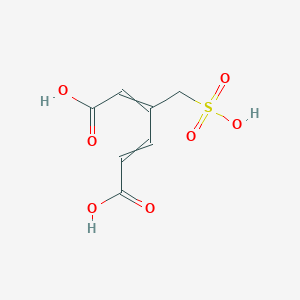![molecular formula C14H10ClNO B14348558 2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
2-[(4-Chlorophenoxy)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenoxy)methyl]benzonitrile is an organic compound that features a benzonitrile core substituted with a 4-chlorophenoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenoxy)methyl]benzonitrile typically involves the reaction of 4-chlorophenol with benzyl cyanide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the benzylic carbon of benzyl cyanide, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学的研究の応用
2-[(4-Chlorophenoxy)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]benzonitrile depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that have binding sites complementary to the structure of the compound.
類似化合物との比較
- 2-[(4-Methylphenoxy)methyl]benzonitrile
- 2-[(4-Ethylphenoxy)methyl]benzonitrile
- 2-[(4-Fluorophenoxy)methyl]benzonitrile
Comparison: 2-[(4-Chlorophenoxy)methyl]benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its methyl, ethyl, and fluorine analogs, the chlorine substituent can enhance the compound’s ability to participate in certain chemical reactions, such as nucleophilic aromatic substitution, and may also affect its biological activity by altering its interaction with target proteins.
特性
分子式 |
C14H10ClNO |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
2-[(4-chlorophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H10ClNO/c15-13-5-7-14(8-6-13)17-10-12-4-2-1-3-11(12)9-16/h1-8H,10H2 |
InChIキー |
GWJQVUKGIMZDKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


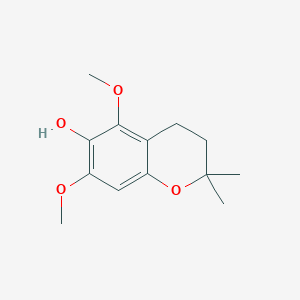
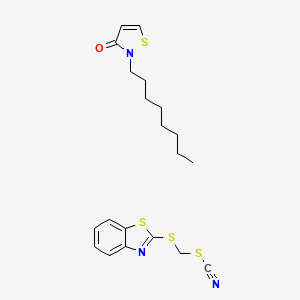
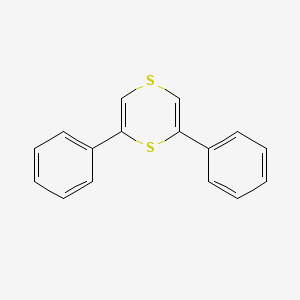
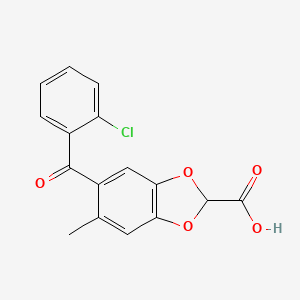
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)




![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
